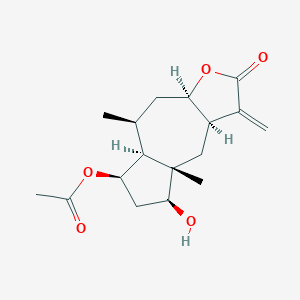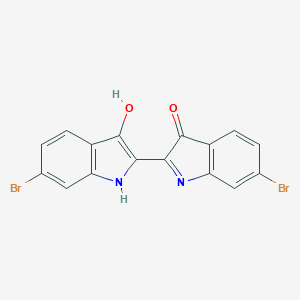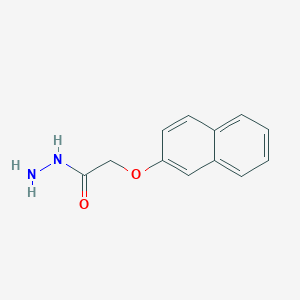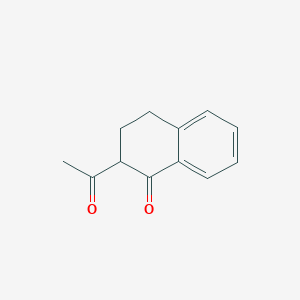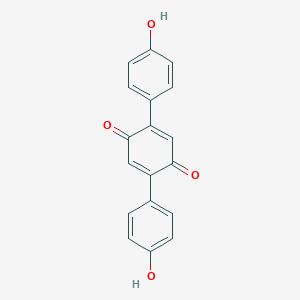
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione, also known as BHCD, is a synthetic compound that has been widely studied in scientific research due to its potential applications in various fields. BHCD belongs to the class of compounds known as bisphenols, which have been widely used in the production of plastics, resins, and other materials. However, BHCD has gained attention in recent years due to its potential applications in medicinal chemistry, material science, and other fields. In
Applications De Recherche Scientifique
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been studied extensively in scientific research due to its potential applications in various fields. In medicinal chemistry, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have anticancer, antiviral, and antibacterial properties. In material science, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been used as a building block for the synthesis of new polymers and materials with unique properties. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has also been studied for its potential applications in electronic devices, such as sensors and transistors.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione is not fully understood, but it is believed to involve the inhibition of enzymes involved in various cellular processes. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to inhibit the activity of topoisomerases, which are enzymes that are essential for DNA replication and transcription. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has also been shown to inhibit the activity of proteases, which are enzymes that are involved in the breakdown of proteins.
Biochemical and Physiological Effects:
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has anticancer, antiviral, and antibacterial properties. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to inhibit the growth of cancer cells and to induce apoptosis, or programmed cell death, in cancer cells. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has also been shown to inhibit the replication of viruses such as HIV and herpes simplex virus. In addition, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have antibacterial activity against a variety of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has a number of advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione is also soluble in a variety of solvents, which makes it easy to work with in the lab. However, there are also some limitations to the use of 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione in lab experiments. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has a relatively short half-life in vivo, which limits its potential applications in medicinal chemistry. In addition, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have some toxicity in vitro, which may limit its use in certain applications.
Orientations Futures
There are a number of future directions for research on 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione. One area of research is the development of new polymers and materials based on 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has unique properties that make it a promising building block for the synthesis of new materials with novel properties. Another area of research is the development of new drugs based on 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione. 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione has been shown to have anticancer, antiviral, and antibacterial properties, and further research may lead to the development of new drugs for the treatment of these diseases. Overall, 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione is a promising compound that has the potential to make significant contributions to a variety of fields.
Méthodes De Synthèse
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione can be synthesized by a variety of methods, including the reaction of 4-hydroxybenzaldehyde with cyclohexane-1,4-dione in the presence of a catalyst such as p-toluenesulfonic acid. This reaction yields 2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione as a yellow crystalline solid with a high purity. Other methods of synthesis include the use of other aldehydes and ketones as starting materials.
Propriétés
Numéro CAS |
16688-88-3 |
|---|---|
Nom du produit |
2,5-Bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C18H12O4 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
2,5-bis(4-hydroxyphenyl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C18H12O4/c19-13-5-1-11(2-6-13)15-9-18(22)16(10-17(15)21)12-3-7-14(20)8-4-12/h1-10,19-20H |
Clé InChI |
ANAHUTWMJDYFGN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=O)C(=CC2=O)C3=CC=C(C=C3)O)O |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=O)C(=CC2=O)C3=CC=C(C=C3)O)O |
Synonymes |
2,5-Bis(4-hydroxyphenyl)-2,5-cyclohexadiene-1,4-dione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



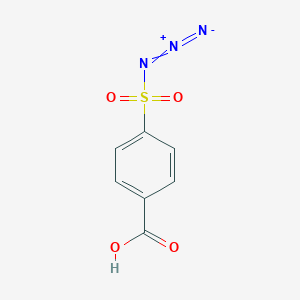
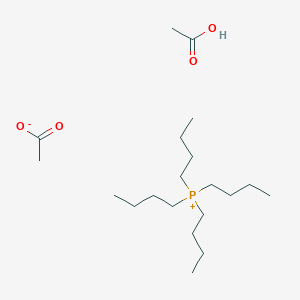


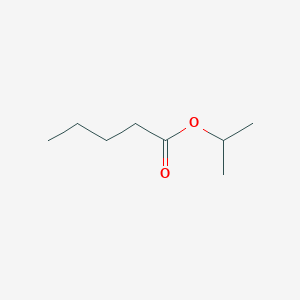
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)
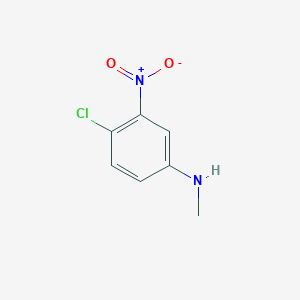

![7,7-Difluorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B102754.png)

